![molecular formula C8H6FNO4S B1522827 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene CAS No. 1184756-81-7](/img/structure/B1522827.png)
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
Overview
Description
The compound “1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with alternating double bonds. It also has a nitro group (-NO2), a fluoro group (-F), and an ethenesulfonyl group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving nitration, fluorination, and sulfonylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base to the molecule, while the nitro, fluoro, and ethenesulfonyl groups may add varying degrees of polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic attack . The presence of the sulfonyl group could also introduce unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, fluoro, and ethenesulfonyl groups could affect its solubility, boiling point, melting point, and reactivity .Scientific Research Applications
Electron Attachment Studies
Research involving nitrobenzene derivatives, including fluoro-nitrobenzene compounds, has explored their properties through electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies aim to understand the behavior of long-lived negative ions and the autodetachment lifetimes of molecular negative ions, providing insights into their electronic structure and reactivity which could be relevant for various applications in material science and chemistry (Asfandiarov et al., 2007).
Synthetic Applications
The synthesis of various derivatives of fluoro-nitrobenzene, like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been documented. These compounds serve as intermediates for the preparation of pesticides and other chemicals, showing the importance of these compounds in synthetic organic chemistry and agrochemical industries (Du et al., 2005).
Medicinal Chemistry
In the realm of medicinal chemistry, studies have shown that nitrobenzenesulfonyl derivatives are effective substrates for condensation reactions with pyrimidine bases. The conditions and factors influencing these reactions are crucial for synthesizing compounds that could have biological relevance or therapeutic applications (Díaz-Gavilán et al., 2006).
Organocatalysis
Fluorinated compounds, including those with a fluoro-nitrobenzene structure, have been used in organocatalytic reactions. These compounds participate in 1,4-addition/dearomative-fluorination transformations, showcasing their utility in the synthesis of complex, fluorinated molecules which are highly valuable in pharmaceuticals and agrochemicals (Li et al., 2012).
Fluorination and Nucleophilic Substitution
Fluorination studies have shown that introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring enhances the activation of the halogen substituent towards nucleophilic attack. This property is critical in synthetic chemistry for the development of new compounds and materials (Sipyagin et al., 2004).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .
Future Directions
The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a reagent in certain chemical reactions, future research could focus on optimizing its synthesis, improving its reactivity, or exploring new reactions it could be used in .
properties
IUPAC Name |
1-ethenylsulfonyl-3-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-6(9)3-7(5-8)10(11)12/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQSWBUDAPJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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